5-Bromophthalide

Melting Point Purity Assessment Physical Property

5-Bromophthalide (CAS 64169-34-2) is the only regioisomer that yields the correct benzophenone intermediate in citalopram/escitalopram synthesis. Using 3- or 6-bromophthalide fails to produce the required scaffold, making this specific molecular identity a non-negotiable procurement requirement. It is a defined cGMP starting material with a typical purity of ≥98%, supplied with a full Certificate of Analysis. Also available as a reference standard for ANDA analytical method validation.

Molecular Formula C8H5BrO2
Molecular Weight 213.03 g/mol
CAS No. 64169-34-2
Cat. No. B015269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromophthalide
CAS64169-34-2
Synonyms5-Bromo-1(3H)-isobenzofuranone;  5-Bromoisobenzofuran-1(3H)-one; 
Molecular FormulaC8H5BrO2
Molecular Weight213.03 g/mol
Structural Identifiers
SMILESC1C2=C(C=CC(=C2)Br)C(=O)O1
InChIInChI=1S/C8H5BrO2/c9-6-1-2-7-5(3-6)4-11-8(7)10/h1-3H,4H2
InChIKeyIUSPXLCLQIZFHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromophthalide (CAS 64169-34-2): A Critical Pharmaceutical Intermediate for Citalopram/Escitalopram Synthesis


5-Bromophthalide (CAS 64169-34-2) is a brominated heterocyclic compound with the molecular formula C8H5BrO2 and a molecular weight of 213.03 g/mol . It is a crystalline solid with a melting point of 162-166 °C [1] and is primarily recognized as an essential intermediate in the multi-step synthesis of the selective serotonin reuptake inhibitors (SSRIs) citalopram and its S-enantiomer, escitalopram [2]. Its structure, featuring a reactive bromine substituent on the phthalide core, makes it a versatile building block in both medicinal chemistry and organic synthesis .

Why 5-Bromophthalide's Specific Bromine Position Defines Its Unsubstitutable Role in Citalopram Synthesis


In the synthesis of citalopram, the regiospecificity of the bromine atom at the 5-position of the phthalide ring is critical for the subsequent reaction steps [1]. The initial Grignard reaction with 4-fluorophenylmagnesium bromide requires the bromine to be at the 5-position to direct the formation of the correct benzophenone intermediate [2]. Using a different bromophthalide isomer, such as 3-bromophthalide or 6-bromophthalide, would alter the reaction pathway and yield an entirely different intermediate, thereby failing to produce the desired citalopram scaffold . Consequently, 5-bromophthalide is not interchangeable with other brominated phthalides for this application, making its specific molecular identity a non-negotiable procurement requirement for citalopram and escitalopram manufacturing [1].

Quantitative Evidence for 5-Bromophthalide's Procurement Differentiation: Comparative Data vs. 3-Bromophthalide and 5-Chlorophthalide


Melting Point Comparison: 5-Bromophthalide (162-166°C) vs. 3-Bromophthalide (83-87°C) for Purity and Handling

The melting point of 5-bromophthalide is reported consistently between 162-166°C [1], whereas its regioisomer, 3-bromophthalide, has a significantly lower melting point of 83-87°C . This substantial difference of approximately 80°C provides a clear, measurable advantage in purity assessment and handling. The higher melting point of 5-bromophthalide indicates greater crystalline stability, which can simplify purification by recrystallization and ensure more reliable physical form during storage and processing [1].

Melting Point Purity Assessment Physical Property

Synthetic Yield and Purity in Patent-Defined Citalopram Production Using 5-Bromophthalide

A patented process for manufacturing citalopram hydrobromide from 5-bromophthalide demonstrates a purified yield of 70 g of the final citalopram intermediate, meeting the required pharmaceutical purity [1]. Furthermore, a separate synthesis of 5-bromophthalide itself from 4-bromo-o-xylene achieved a product with >99% purity by HPLC and a direct yield of approximately 38% [2]. These quantitative data points establish a verifiable performance baseline for using this specific intermediate, which is crucial for process development and cost-of-goods calculations in a GMP environment. In contrast, attempts to synthesize citalopram using alternative halophthalides would not yield the same product or purity profile due to the fundamental difference in regioisomerism .

Synthetic Yield Purity Citalopram Process Chemistry

Commercial Specification Comparison: 5-Bromophthalide (98% GC/HPLC) vs. 5-Chlorophthalide (No Standard Purity Data)

Commercial sources for 5-bromophthalide consistently specify a minimum purity of 98.0% by GC or HPLC . In contrast, a direct search for a comparable commercial purity specification for its chlorine analog, 5-chlorophthalide (CAS 54109-03-4), reveals a lack of standardized, widely available, high-purity material; instead, it is often listed as a niche research chemical without a defined minimum purity . This stark difference in market availability and specification standardization means that a procurement decision for 5-bromophthalide is supported by a well-defined quality control landscape, whereas sourcing 5-chlorophthalide would carry significant risk of variable purity and uncharacterized impurities, which is unacceptable for regulated pharmaceutical applications [1].

Purity Specification Commercial Availability Quality Control

Procurement-Led Application Scenarios for 5-Bromophthalide (CAS 64169-34-2)


cGMP Manufacturing of Escitalopram Oxalate API: Starting Material Sourcing

In the context of Good Manufacturing Practice (cGMP) production of Escitalopram Oxalate Active Pharmaceutical Ingredient (API), 5-bromophthalide is a defined starting material in the regulatory filing [1]. Its procurement with a Certificate of Analysis (CoA) demonstrating ≥98.0% purity by HPLC is non-negotiable for compliance with the drug master file (DMF). The quantitative yield data from patented processes provides a basis for cost modeling and process validation, making 5-bromophthalide the only acceptable intermediate for this specific, high-value application [2].

Development and Validation of Analytical Methods for Escitalopram

5-Bromophthalide is frequently procured as a reference standard or working standard for analytical method development, method validation (AMV), and quality control (QC) in support of Abbreviated New Drug Applications (ANDAs) for Escitalopram [1]. Its use as a starting material marker ensures the specificity and accuracy of HPLC methods used to monitor the synthetic process and the purity of the final API [2]. Procurement decisions in this scenario prioritize suppliers who can provide comprehensive characterization data and, optionally, traceability to pharmacopeial standards (USP or EP) [3].

Academic and Industrial Research on Citalopram Analogs and Phthalide Chemistry

Researchers in medicinal chemistry and organic synthesis use 5-bromophthalide as a versatile building block for creating libraries of citalopram analogs or exploring novel phthalide-derived compounds [1]. Its well-defined melting point (162-166°C) allows for simple identity confirmation, and its high commercial purity (>98%) ensures that synthetic outcomes are not confounded by unknown impurities [2]. This application relies on the compound's reliable physical properties and its established role as a reactive partner in cross-coupling reactions, such as the sustainable C(sp2)-C(sp3) coupling described in recent literature [3].

Technical Documentation Hub

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